3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid
CAS No.: 938232-46-3
Cat. No.: VC8154925
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid - 938232-46-3](/images/structure/VC8154925.png)
Specification
CAS No. | 938232-46-3 |
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Molecular Formula | C16H16O4 |
Molecular Weight | 272.29 g/mol |
IUPAC Name | 3-methoxy-4-[(2-methylphenyl)methoxy]benzoic acid |
Standard InChI | InChI=1S/C16H16O4/c1-11-5-3-4-6-13(11)10-20-14-8-7-12(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3,(H,17,18) |
Standard InChI Key | MDPAFLYBGZRDFD-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)O)OC |
Canonical SMILES | CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)O)OC |
Introduction
Molecular Structure and Physicochemical Properties
The molecular formula of 3-methoxy-4-[(2-methylbenzyl)oxy]benzoic acid is C₁₆H₁₆O₄, with a molecular weight of 272.3 g/mol . Key structural features include:
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A methoxy group (-OCH₃) at the 3-position of the aromatic ring.
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A 2-methylbenzyl ether (-OCH₂C₆H₄CH₃) substituent at the 4-position.
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A carboxylic acid (-COOH) functional group at the 1-position.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₆O₄ | |
Molecular Weight | 272.3 g/mol | |
Density | 1.366 g/cm³ (analogous compound) | |
Boiling Point | Not reported | - |
Solubility | Limited in aqueous media | |
Melting Point | Not reported | - |
The compound’s limited aqueous solubility is attributed to its hydrophobic benzyl and methoxy groups, which enhance lipid membrane permeability but complicate formulation for biological assays.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step approach:
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Benzyl Ether Formation: Reaction of 3-methoxy-4-hydroxybenzoic acid with 2-methylbenzyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under reflux.
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Purification: Column chromatography or recrystallization to isolate the product, achieving >95% purity as confirmed by HPLC.
Critical Reaction Conditions:
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Temperature: 80–100°C.
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Solvent: DMF or tetrahydrofuran (THF).
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Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps in related derivatives.
Industrial-Scale Production
Industrial methods optimize yield and cost-effectiveness through:
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Continuous Flow Reactors: Enhance reaction control and scalability.
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Automated Purification Systems: Reduce manual intervention and improve consistency.
Chemical Reactivity and Functionalization
The compound participates in several key reactions:
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Oxidation: The methoxy group can be oxidized to a quinone structure using potassium permanganate (KMnO₄).
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Esterification: The carboxylic acid reacts with alcohols to form esters, useful in prodrug design.
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Electrophilic Substitution: The aromatic ring undergoes nitration or sulfonation at the ortho/para positions relative to electron-donating groups.
Table 2: Representative Reactions and Products
Reaction Type | Reagents/Conditions | Major Product |
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Oxidation | KMnO₄, H₂SO₄, 60°C | 3-Methoxy-4-(2-methylbenzyloxy)benzaldehyde |
Esterification | Methanol, H₂SO₄, reflux | Methyl ester derivative |
Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted analog |
Applications in Scientific Research
Asymmetric Catalysis
The compound serves as a precursor for Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, enabling enantioselective reduction of ketones with >90% enantiomeric excess (ee).
Materials Science
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Battery Electrolytes: Derivatives improve lithium-ion battery stability by forming protective solid-electrolyte interphases (SEIs).
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Polymer Additives: Enhance thermal stability in polyesters and polyamides.
Medicinal Chemistry
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Antimicrobial Activity: Exhibits moderate inhibition against Staphylococcus aureus (MIC: 32 µg/mL).
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Anticancer Potential: Preliminary studies show apoptosis induction in HeLa cells via caspase-3 activation.
Biological Activity and Mechanism
The compound’s bioactivity stems from its ability to:
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Inhibit Enzymes: Binds to the active site of dihydrofolate reductase (DHFR), disrupting folate metabolism in bacteria.
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Modulate Receptors: Acts as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ) in adipocyte differentiation assays.
Comparison with Structural Analogs
Table 3: Key Differences from Related Compounds
Compound | Structural Difference | Impact on Reactivity |
---|---|---|
4-Methoxybenzoic acid | Lacks benzyl ether group | Lower lipophilicity |
3-Hydroxy-4-methoxybenzoic acid | Hydroxy instead of benzyloxy | Enhanced hydrogen bonding |
Vanillic acid | Hydroxy and methoxy groups | Broader antioxidant activity |
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